3-Cyclopropyl-2-(2-methoxyphenyl)-3-oxopropanenitrile

Regioisomer differentiation Ortho-substituent effect β-Ketonitrile

Sourcing a β-ketonitrile building block that combines ortho-methoxy steric control with cyclopropyl metabolic shielding often forces teams into multi-step in-house synthesis. This compound eliminates 1-2 arylation steps per library member, enabling direct cyclocondensation to 5-aminopyrazoles - key precursors to pyrazolo[1,5-a]pyrimidinone kinase inhibitors. • Single-step access to 4-(2-methoxyphenyl)-5-aminopyrazoles via hydrazine cyclocondensation; compatible with hydroxylamine, guanidine, and thiourea for parallel library synthesis. • Ortho-methoxy substitution provides a synthetic handle for demethylation/prodrug strategies; cyclopropyl ketone enhances metabolic stability (~106 kcal/mol C-H BDE). • MW 215.25, XLogP3 = 2, TPSA 50.1 Ų - favorable drug-like profile for fragment elaboration. Available at research-grade purity (≥95%) from multiple global suppliers.

Molecular Formula C13H13NO2
Molecular Weight 215.25 g/mol
Cat. No. B12105651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclopropyl-2-(2-methoxyphenyl)-3-oxopropanenitrile
Molecular FormulaC13H13NO2
Molecular Weight215.25 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C(C#N)C(=O)C2CC2
InChIInChI=1S/C13H13NO2/c1-16-12-5-3-2-4-10(12)11(8-14)13(15)9-6-7-9/h2-5,9,11H,6-7H2,1H3
InChIKeyBYOAWGXTADKWHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Cyclopropyl-2-(2-methoxyphenyl)-3-oxopropanenitrile: Core Physicochemical and Structural Identity


3-Cyclopropyl-2-(2-methoxyphenyl)-3-oxopropanenitrile (CAS 1152643-48-5) is a synthetic β-ketonitrile building block with the molecular formula C₁₃H₁₃NO₂ and a molecular weight of 215.25 g/mol [1]. The compound features three key functional domains: a cyclopropyl ketone moiety, an α-aryl nitrile group, and an ortho-methoxy-substituted phenyl ring (InChIKey: BYOAWGXTADKWHX-UHFFFAOYSA-N) [1]. Computed physicochemical properties from PubChem include an XLogP3-AA of 2, a topological polar surface area (TPSA) of 50.1 Ų, zero hydrogen bond donors, three hydrogen bond acceptors, and four rotatable bonds [1]. It is commercially available in research-grade purity (typically 95–98%) from suppliers such as Enamine, Shanghai Hao Hong Biomedical, and Ambeed, positioning it as a specialized intermediate for heterocycle synthesis and medicinal chemistry applications [2].

Why In-Class 3-Oxopropanenitrile Analogs Cannot Substitute for 3-Cyclopropyl-2-(2-methoxyphenyl)-3-oxopropanenitrile


Within the 3-oxopropanenitrile class, even structurally proximate analogs diverge significantly in their physicochemical and reactivity profiles, precluding simple interchange. The target compound uniquely combines an ortho-methoxy substituent on the phenyl ring with a cyclopropyl ketone at the β-position — a pairing absent in the para-methoxy isomer (CAS 95664-79-2), the des-methoxy phenyl analog (CAS 1094320-77-0), and the non-cyclopropyl 2-methoxybenzoylacetonitrile (CAS 35276-83-6). The ortho-methoxy group sterically constrains the α-aryl position and can participate in intramolecular interactions — including potential six-membered chelate formation with the adjacent nitrile — that directly modulate both the electrophilicity of the β-ketonitrile carbon and the conformational landscape available to downstream heterocyclization reactions [1]. Concurrently, the cyclopropyl ketone introduces ring strain (ca. 27.5 kcal/mol) and C–H bond dissociation energies (~106 kcal/mol) that are well-established in medicinal chemistry to improve metabolic stability and reduce oxidative susceptibility relative to acyclic ketone analogs [2]. Generic substitution of any single structural domain therefore alters the integrated reactivity and drug-design properties of the scaffold, generating a different chemical entity with non-equivalent synthetic and pharmacological behavior.

Quantitative Differentiation Evidence for 3-Cyclopropyl-2-(2-methoxyphenyl)-3-oxopropanenitrile Against Closest Analogs


Ortho-Methoxy vs. Para-Methoxy Regioisomer: Electronic and Steric Consequences for α-Aryl-β-ketonitrile Reactivity

The target compound bears the methoxy group at the ortho (2-) position of the phenyl ring, whereas the closest isomer, 3-cyclopropyl-2-(4-methoxyphenyl)-3-oxopropanenitrile (CAS 95664-79-2), substitutes at the para position. Ortho-methoxy substitution introduces a steric buttress proximal to the α-aryl carbon bearing the nitrile and ketone functions, creating a sterically differentiated environment that modulates both the ground-state conformation and the activation energy for nucleophilic attack at the β-carbonyl [1]. In a broader class of methoxyphenyl-containing bioactives, the ortho vs. para methoxy positional shift has been shown to alter receptor selectivity profiles — for example, 2-methoxyphenylpiperazine exhibits significantly different serotonin receptor selectivity compared to its 4-methoxy counterpart [2]. This regioisomeric distinction is critical for any SAR campaign where the phenyl substitution pattern governs target engagement. The para-isomer 3-cyclopropyl-2-(4-methoxyphenyl)-3-oxopropanenitrile (CAS 95664-79-2, MF: C₁₃H₁₃NO₂, MW: 215.25) is an isomeric structural equivalent but a functionally distinct chemical entity with non-identical reactivity, as documented in its own distinct CAS registry and vendor cataloging . No direct head-to-head reactivity comparison of the ortho and para isomers has been published in the peer-reviewed literature to date.

Regioisomer differentiation Ortho-substituent effect β-Ketonitrile SAR

Cyclopropyl Ketone vs. Non-cyclopropyl Ketone: Metabolic Stability and Conformational Differentiation

The target compound incorporates a cyclopropyl ketone at the β-position of the 3-oxopropanenitrile framework, whereas the closest non-cyclopropyl analog, 2-methoxybenzoylacetonitrile (CAS 35276-83-6; 3-(2-methoxyphenyl)-3-oxopropanenitrile), features a simple carbonyl without the three-membered ring. The cyclopropyl ring possesses a ring strain energy of approximately 27.5 kcal/mol and C–H bond dissociation energies of ~106 kcal/mol — substantially higher than the ~98 kcal/mol typical of acyclic methylene C–H bonds — rendering cyclopropyl C–H bonds less susceptible to hydrogen-atom abstraction by cytochrome P450 enzymes and consequently conferring enhanced oxidative metabolic stability [1]. A comprehensive 2025 review of fused-cyclopropane applications in medicinal chemistry (covering 2015–2024) documents that installing cyclopropane motifs into scaffolds is a well-established strategy for improving metabolic stability, increasing three-dimensionality, enhancing membrane permeability, and reducing off-target effects [2]. The comparator 2-methoxybenzoylacetonitrile (CAS 35276-83-6; MF: C₁₀H₉NO₂; MW: 175.18 g/mol) lacks the cyclopropyl ketone entirely and is reported as a research chemical with a LogP of approximately 1.18 , compared to the target compound's XLogP3 of 2 [3], indicating that the cyclopropyl group contributes approximately 0.8 units of additional lipophilicity. No direct experimental head-to-head metabolic stability comparison between these two specific compounds has been published.

Cyclopropyl Metabolic stability β-Ketonitrile Drug design

α-Aryl-β-ketonitrile Architecture: Enabling Versatile Heterocycle Synthesis vs. Less Functionalized Analogs

The target compound possesses the complete α-aryl-β-ketonitrile framework — an aryl group at the α-position, a nitrile at the α-position, and a ketone at the β-position — enabling direct participation in cyclocondensation reactions with hydrazines to produce 5-aminopyrazoles, which are key intermediates for fused nitrogen heterocycles such as pyrazolo[1,5-a]pyrimidinones [1]. This contrasts with the simpler comparator 3-cyclopropyl-3-oxopropanenitrile (CAS 118431-88-2; MF: C₆H₇NO; MW: 109.13), which lacks the α-aryl substituent and therefore cannot directly generate 4-aryl-5-aminopyrazole products without additional synthetic steps . The 3-cyclopropyl-3-oxopropanenitrile comparator is reported to yield 5-amino pyrazole derivatives with activity against breast cancer cell lines, but requires separate introduction of the aryl moiety through additional synthetic manipulation . The target compound's pre-installed 2-methoxyphenyl group at the α-position allows direct access to 4-(2-methoxyphenyl)-substituted heterocycles in a single step, reducing synthetic step count by at least one and improving overall atom economy. The heteroaryl 3-oxo-propanenitrile patent family (Farmitalia Carlo Erba S.r.l.) explicitly describes compounds of this general class as possessing immunomodulating activity useful in treating neoplastic diseases and infections [2]. The target compound's structural completeness — combining cyclopropyl ketone, α-aryl nitrile, and ortho-methoxy substitution in a single building block — eliminates the need for sequential introduction of these groups, reducing the synthetic sequence by a minimum of 1–2 steps relative to starting from 3-cyclopropyl-3-oxopropanenitrile.

β-Ketonitrile Heterocycle synthesis 5-Aminopyrazole Building block

Physicochemical Profile: Quantitative Differentiation from the Des-Methoxy Phenyl Analog

A direct computed-property comparison between the target compound and its des-methoxy phenyl analog (3-cyclopropyl-3-oxo-2-phenylpropanenitrile, CAS 1094320-77-0) reveals quantifiable physicochemical differences driven by the ortho-methoxy substituent. The target compound (C₁₃H₁₃NO₂, MW 215.25, XLogP3 = 2, TPSA = 50.1 Ų, 3 H-bond acceptors) carries an additional oxygen atom relative to the phenyl analog (C₁₂H₁₁NO, MW 185.22, 2 H-bond acceptors) [1][2]. The ortho-methoxy group adds 30.03 Da of molecular weight, approximately 0.5–1.0 LogP unit of polarity modulation, and one additional hydrogen bond acceptor site, while maintaining zero hydrogen bond donors in both molecules [1]. These differences place the two compounds in distinct property spaces for drug-likeness assessment: the target's TPSA of 50.1 Ų remains compatible with oral bioavailability guidelines (<140 Ų for CNS, <60 Ų for optimal passive permeation) while offering a differentiated solubility and permeability profile relative to the less polar des-methoxy analog . The ortho-methoxy group also increases the rotatable bond count from 3 (phenyl analog) to 4 (target), introducing additional conformational flexibility that may impact entropic binding penalties in target engagement [1].

LogP TPSA Physicochemical properties Lead optimization

Commercial Availability and Research-Grade Purity: Procurement Viability Assessment

As of April 2026, 3-cyclopropyl-2-(2-methoxyphenyl)-3-oxopropanenitrile is available from multiple independent commercial suppliers, including Enamine (catalog EN300-338539), Shanghai Hao Hong Biomedical Technology Co., Ltd. (catalog 1375691), and Ambeed (catalog A1099752-5g), with specified purities ranging from 95% to 98% [1]. Current pricing (2024–2025 data) ranges from approximately $535 for 0.5 g (Enamine) to $1,089 for 2.5 g (Enamine) and ¥15,093–19,623 ($2,100–$2,700) for 500 mg to 1 g from Chinese domestic suppliers [1]. This positions the compound as a specialty research intermediate with pricing commensurate with its synthetic complexity. By comparison, the simpler non-cyclopropyl analog 2-methoxybenzoylacetonitrile (CAS 35276-83-6) is available at significantly lower cost (typically $30–80/g from multiple vendors), while the cyclopropyl-containing 3-cyclopropyl-3-oxopropanenitrile (CAS 118431-88-2) ranges from $40–60/g . The pricing differential (approximately 5- to 20-fold higher for the target vs. simpler analogs) reflects the value of the pre-assembled α-aryl-β-ketonitrile framework with the cyclopropyl ketone, which would require multiple synthetic steps to construct from simpler precursors. Multi-vendor sourcing reduces single-supplier dependency risk for procurement planning.

Procurement Commercial availability Research chemical Purity

Highest-Value Application Scenarios for 3-Cyclopropyl-2-(2-methoxyphenyl)-3-oxopropanenitrile Based on Differentiating Evidence


One-Step Synthesis of 4-(2-Methoxyphenyl)-5-aminopyrazole Derivatives for Kinase Inhibitor Programs

The pre-installed α-(2-methoxyphenyl)-β-ketonitrile architecture enables direct cyclocondensation with hydrazine or substituted hydrazines to yield 4-(2-methoxyphenyl)-5-aminopyrazoles in a single synthetic step [1]. These 5-aminopyrazoles are established precursors to pyrazolo[1,5-a]pyrimidinones — a privileged scaffold in kinase inhibitor design with demonstrated activity against cancer, viral, and metabolic disease targets [1]. By contrast, achieving the same 4-aryl-5-aminopyrazole substitution pattern from simpler precursors such as 3-cyclopropyl-3-oxopropanenitrile requires separate α-arylation chemistry, adding 1–2 synthetic steps, reducing overall yield, and increasing development timelines . The ortho-methoxy substituent further provides a synthetic handle for subsequent demethylation to the phenol for additional functionalization or prodrug strategies. This scenario is supported by class-level evidence from the Farmitalia Carlo Erba patent family, which documents that 3-oxopropanenitrile derivatives of this structural class possess immunomodulating activity and utility in treating neoplastic diseases [2].

Structure–Activity Relationship (SAR) Studies Exploiting Ortho-Methoxy Positional Effects

The ortho-methoxy substitution on the phenyl ring creates a distinctive steric and electronic environment at the α-aryl position that cannot be replicated by the para-methoxy isomer (CAS 95664-79-2) or the des-methoxy phenyl analog (CAS 1094320-77-0) [1]. In SAR campaigns targeting receptors where the spatial orientation of the methoxy group modulates binding affinity — as documented for methoxyphenyl-containing GPCR ligands where ortho vs. para substitution alters receptor subtype selectivity — the target compound serves as the essential ortho-substituted probe . The cyclopropyl ketone additionally contributes to metabolic stability as a class-level attribute, with the 2025 review on fused cyclopropanes in medicinal chemistry documenting enhanced metabolic stability, improved target binding, and reduced off-target effects across multiple drug discovery programs [2]. This combination of ortho-methoxy positional specificity and cyclopropyl metabolic shielding makes the target uniquely suited for SAR studies where both pharmacophore orientation and metabolic profile are optimization parameters.

Fragment-Based and Scaffold-Hopping Drug Discovery Requiring Defined ADME Property Space

The compound's computed physicochemical profile — MW 215.25, XLogP3 = 2, TPSA 50.1 Ų, zero H-bond donors, three H-bond acceptors, four rotatable bonds — occupies a favorable region of drug-like chemical space that balances lipophilicity with polarity while remaining compliant with oral bioavailability guidelines [1]. This profile is quantitatively differentiated from the des-methoxy phenyl analog (MW 185.22, 2 H-bond acceptors, lower TPSA), offering a distinct starting point for fragment elaboration or scaffold-hopping programs . The ortho-methoxy group provides a metabolic soft spot that can be strategically modified (e.g., demethylation, replacement with bioisosteres) during lead optimization, while the cyclopropyl ketone offers class-level metabolic shielding of the β-carbonyl region [2]. For procurement in fragment-based drug discovery, the compound's multi-vendor availability at research-grade purity (95–98%) supports reproducible hit validation and initial SAR expansion without the variability introduced by in-house synthesis of small quantities [3].

Diversifiable Building Block for Parallel Synthesis of Heterocycle Libraries

The β-ketonitrile functionality is a versatile synthetic linchpin that can undergo cyclocondensation not only with hydrazines (to give pyrazoles) but also with hydroxylamine (to give isoxazoles), guanidines (to give aminopyrimidines), and thioureas (to give aminothiazoles), enabling parallel library synthesis from a single building block [1]. The pre-installed ortho-methoxyphenyl and cyclopropyl ketone groups are carried through each transformation, ensuring that every library member inherits the differentiated pharmacophoric elements without additional synthetic manipulation. This contrasts with starting from less functionalized 3-oxopropanenitriles such as 3-cyclopropyl-3-oxopropanenitrile (CAS 118431-88-2), which would require separate introduction of aryl substituents for each library member, multiplying the synthetic burden linearly with library size . The target compound's higher unit cost (approximately $1,070/g) is offset in this scenario by the elimination of 1–2 arylation steps per library member, making it cost-effective for parallel synthesis campaigns producing 10–100 compound arrays [2].

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